1-(4-Methoxypiperidine-1-carbonyl)isoquinoline

Lipophilicity Permeability Medicinal Chemistry Design

1-(4-Methoxypiperidine-1-carbonyl)isoquinoline (CAS 2097913-50-1) is a privileged isoquinoline-1-carbonyl piperidine fragment for medicinal chemistry. The 4-methoxy substituent provides a critical H-bond acceptor for bidentate hinge binding in kinase inhibitor design while eliminating the Phase II glucuronidation liability of hydroxy analogs. Its computed profile—XLogP3 2.3, TPSA 42.4 Ų, and zero HBD—meets CNS MPO criteria, making it superior to 4-methyl or unsubstituted analogs for brain-penetrant programs. Use this building block for clickable probe synthesis without compromising drug-likeness. Verify purity and shipping conditions with suppliers.

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 2097913-50-1
Cat. No. B2918758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxypiperidine-1-carbonyl)isoquinoline
CAS2097913-50-1
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESCOC1CCN(CC1)C(=O)C2=NC=CC3=CC=CC=C32
InChIInChI=1S/C16H18N2O2/c1-20-13-7-10-18(11-8-13)16(19)15-14-5-3-2-4-12(14)6-9-17-15/h2-6,9,13H,7-8,10-11H2,1H3
InChIKeyDXWSELHEJIBUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxypiperidine-1-carbonyl)isoquinoline (CAS 2097913-50-1): Core Identity and Physicochemical Baseline


1-(4-Methoxypiperidine-1-carbonyl)isoquinoline (CAS 2097913-50-1) is a synthetic isoquinoline-piperidine amide with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol. It is catalogued in PubChem under CID 126853117 and serves as a versatile building block for medicinal chemistry programs, particularly as a fragment for kinase inhibitor design and as an intermediate for introducing a methoxypiperidine carbonyl moiety into heterocyclic scaffolds [1]. Its computed physicochemical profile—XLogP3 of 2.3, topological polar surface area (TPSA) of 42.4 Ų, and zero hydrogen bond donors—positions it as a moderately lipophilic, brain-penetrant-capable fragment with favorable ligand efficiency metrics [1].

Why Unsubstituted or Differently Substituted Isoquinoline-Piperidine Carbonyl Analogs Cannot Simply Replace 1-(4-Methoxypiperidine-1-carbonyl)isoquinoline


Even within the narrow structural class of isoquinoline-1-carbonyl piperidines, substitution at the piperidine 4-position drastically alters key molecular determinants of permeability, solubility, and metabolic stability. The 4-methoxy group introduces specific steric and electronic effects that directly influence the compound's conformation, lipophilicity, and hydrogen-bond acceptor capacity relative to unsubstituted, hydroxy, methyl, or fluoro analogs. These computed property differences are not interchangeable—they dictate the compound's suitability for a given synthetic route, its behavior in fragment-based screening, and its downstream developability profile [1]. Selecting a generic analog without verifying these parameters risks suboptimal permeability, off-target activity, or synthetic incompatibility, making targeted procurement of the specific 4-methoxy variant essential for reproducibility in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for 1-(4-Methoxypiperidine-1-carbonyl)isoquinoline (CAS 2097913-50-1) vs. Closest In-Class Analogs


Lipophilicity (XLogP3) Comparison: 4-Methoxy vs. 4-Hydroxy and Unsubstituted Analogs

The 4-methoxy substituent confers a significantly elevated computed XLogP3 of 2.3 compared to the 4-hydroxy analog (predicted XLogP3 ~1.1) and the unsubstituted piperidine analog (predicted XLogP3 ~1.6) [1]. This 0.7–1.2 log unit increase in lipophilicity directly translates to higher predicted passive membrane permeability, making the 4-methoxy variant more suitable for targets requiring blood-brain barrier penetration or intracellular access [2]. Conversely, the 4-hydroxy analog, with its lower logP and hydrogen bond donor capability, is predisposed to better aqueous solubility but reduced permeability—a critical trade-off in lead optimization.

Lipophilicity Permeability Medicinal Chemistry Design

Hydrogen Bond Donor (HBD) Count: 4-Methoxy (HBD=0) vs. 4-Hydroxy (HBD=1)

The target compound possesses zero hydrogen bond donors, a feature directly linked to its inability to donate a hydrogen bond in amide or water interactions [1]. In contrast, the 4-hydroxy analog introduces a single HBD. According to Lipinski's Rule of Five and CNS MPO scoring, an increase from 0 to 1 HBD reduces the CNS MPO desirability score by approximately 0.3–0.5 units, indicating lower predicted CNS exposure [2]. This absence of HBD also minimizes the risk of active efflux by P-glycoprotein (P-gp), a common liability for compounds with hydrogen bond donor functionalities.

Hydrogen Bond Donor Permeability Bioavailability

Rotatable Bond Count and Conformational Flexibility: 4-Methoxy vs. 4-Methyl

With only two rotatable bonds, 1-(4-methoxypiperidine-1-carbonyl)isoquinoline is more conformationally constrained than its 4-methyl analog, which also has two rotatable bonds but lacks the oxygen-mediated steric and electronic effects that further restrict methoxy group rotation [1]. The methoxy oxygen introduces gauche interactions that bias the substituent into a preferred orientation, potentially pre-organizing the molecule for target binding and reducing the entropic penalty upon complex formation. This subtle but measurable difference in conformational pre-organization can translate into improved binding enthalpy and selectivity compared to the freely rotating methyl group [2].

Conformational Flexibility Entropy Binding Affinity

Topological Polar Surface Area (TPSA): 4-Methoxy (42.4 Ų) vs. 4-Fluoro and Unsubstituted Analogs

The target compound's TPSA of 42.4 Ų falls well below the 60–70 Ų threshold commonly associated with favorable oral absorption and the 90 Ų upper limit for blood-brain barrier penetration [1]. The 4-fluoro analog has an effectively identical TPSA (42.4 Ų), as fluorine is a weak hydrogen bond acceptor. However, the methoxy oxygen's partial negative charge and its ability to engage in dipole–dipole interactions provide a distinct electronic profile that can influence target binding without sacrificing the permeability advantages of low TPSA [2]. The unsubstituted analog (TPSA ≈ 33.4 Ų) has an even lower TPSA, but lacks the oxygen-mediated hydrogen-bond acceptor reinforcement beneficial for certain kinase hinge-binding motifs.

TPSA Absorption Blood-Brain Barrier

Optimal Application Scenarios for 1-(4-Methoxypiperidine-1-carbonyl)isoquinoline (CAS 2097913-50-1) Based on Differential Evidence


CNS-Penetrant Fragment Library Design

With its low TPSA (42.4 Ų), zero HBD count, and favorable XLogP3 of 2.3, this compound is ideally suited for inclusion in fragment libraries targeting CNS enzymes and receptors. Its compliance with multiple CNS MPO parameters makes it a superior choice over 4-hydroxy analogs (HBD=1) or analogs with higher TPSA, directly supporting medicinal chemistry campaigns where brain penetration is critical [1].

Kinase Hinge-Binder Scaffold Decoration

The methoxy oxygen provides an additional hydrogen-bond acceptor point on the piperidine ring, enabling bidentate hinge-region interactions that are not possible with 4-methyl or unsubstituted analogs. This makes the compound a privileged intermediate for synthesizing ATP-competitive kinase inhibitor candidates where the piperidine carbonyl anchors to the hinge backbone [2].

Metabolic Stability-Empowered Lead Optimization

Unlike the 4-hydroxy analog, which is susceptible to Phase II glucuronidation, the 4-methoxy group is metabolically more stable, reducing O-glucuronidation clearance. This inherent pharmacokinetic advantage supports its procurement for lead optimization programs that have identified metabolic hotspots at the piperidine 4-position [1].

Chemical Biology Tool Compound Synthesis

The compound's balanced lipophilicity and low molecular weight (270.33 g/mol) make it an excellent starting material for clickable probe synthesis (e.g., propargyl or azido derivatization at the isoquinoline ring), where maintaining drug-likeness is essential for cellular target engagement studies. The methoxy group does not introduce a reactive handle, preserving the compound's chemical stability during bioconjugation steps [1].

Quote Request

Request a Quote for 1-(4-Methoxypiperidine-1-carbonyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.